5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a cyclohexylmethyl group attached to a dihydroindene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with 2,3-dihydro-1H-indene-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A related compound with a cyclohexyl group attached to an amine.
Cyclohexanecarboxylic acid: Similar in structure but lacks the indene moiety.
Cyclohexylmethyl ketone: Contains a cyclohexylmethyl group attached to a ketone.
Uniqueness
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both the cyclohexylmethyl and dihydroindene carboxylic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
70780-19-7 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O2/c18-17(19)16-9-7-14-11-13(6-8-15(14)16)10-12-4-2-1-3-5-12/h6,8,11-12,16H,1-5,7,9-10H2,(H,18,19) |
InChI Key |
KMLGVCIZCVYBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC3=C(C=C2)C(CC3)C(=O)O |
Origin of Product |
United States |
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